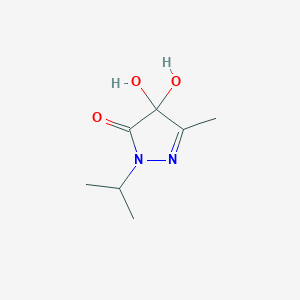
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions can yield a variety of functionalized pyrazolones.
科学的研究の応用
Chemistry
In chemistry, 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones are explored for their potential in treating various conditions, including pain, inflammation, and fever. Research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Industry
Industrially, pyrazolones are used in the production of dyes, pigments, and agrochemicals. Their ability to form stable complexes with metals makes them useful in various applications, including catalysis and material science.
作用機序
The mechanism of action of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its analgesic and antipyretic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
1,2-Dihydro-3H-pyrazol-3-one: Investigated for its biological activities.
Uniqueness
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrazolones. Its specific functional groups can influence its interaction with biological targets and its overall stability.
特性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
4,4-dihydroxy-5-methyl-2-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)9-6(10)7(11,12)5(3)8-9/h4,11-12H,1-3H3 |
InChIキー |
CPCWAGALLHBDLU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1(O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


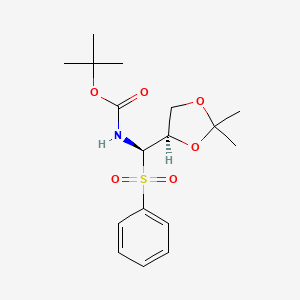
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

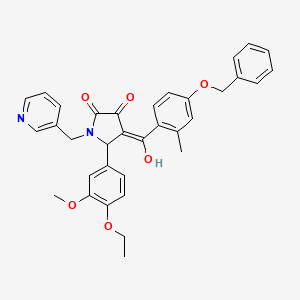
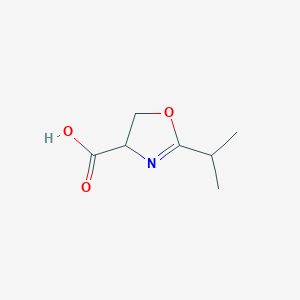
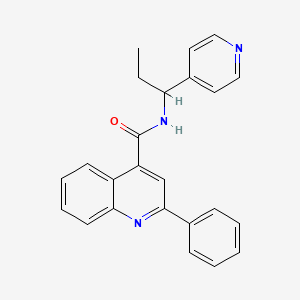
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
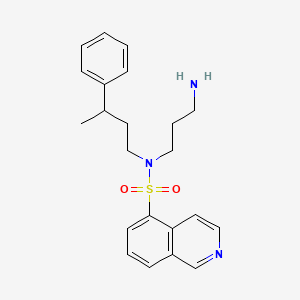
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
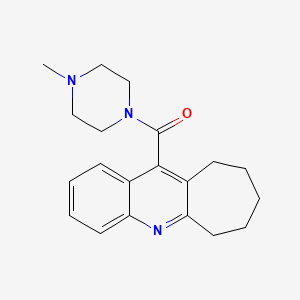
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
